molecular formula C11H16BrClN2 B1434314 N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1566912-74-0

N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B1434314
CAS No.: 1566912-74-0
M. Wt: 291.61 g/mol
InChI Key: JVILZFOLCDIEMT-UHFFFAOYSA-N
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Description

N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine is an organic compound characterized by the presence of bromine, chlorine, and benzyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:

    Bromination and Chlorination: The starting material, benzylamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.

    Alkylation: The brominated and chlorinated benzylamine is then alkylated with N,N-dimethylethylenediamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-chlorobenzyl)cyclopropanecarboxamide
  • 4-Bromo-2-chlorobenzonitrile
  • 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride

Uniqueness

N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrClN2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILZFOLCDIEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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